molecular formula C19H13IN4O B3451894 4-iodo-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

4-iodo-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

Cat. No. B3451894
M. Wt: 440.2 g/mol
InChI Key: YAECWTKJMQIDPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-iodo-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide, also known as ITB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ITB is a benzotriazole derivative and has been studied for its ability to inhibit protein-protein interactions, making it a promising candidate for drug development.

Mechanism of Action

4-iodo-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide functions by binding to the hydrophobic pocket of its target protein, thereby disrupting the protein-protein interaction. This mechanism of action makes this compound a promising candidate for drug development as it can potentially target a wide range of diseases that involve protein-protein interactions.
Biochemical and Physiological Effects:
This compound has been shown to possess significant anti-inflammatory and anticancer properties. It has been demonstrated to inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. This compound has also been shown to inhibit the production of inflammatory cytokines, which are involved in various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-iodo-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is its ability to selectively inhibit protein-protein interactions, which makes it a promising candidate for drug development. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 4-iodo-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide. One area of interest is the development of this compound-based drugs for the treatment of various diseases such as cancer, inflammation, and autoimmune disorders. Another potential direction is the optimization of the synthesis of this compound and its derivatives to improve their solubility and bioavailability. Additionally, further studies on the mechanism of action of this compound and its effects on various cellular pathways could provide valuable insights into its potential therapeutic applications.

Scientific Research Applications

4-iodo-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide has been extensively studied for its potential applications in drug development. It has been shown to inhibit the interaction between the transcription factor STAT3 and its target DNA, which is involved in various diseases such as cancer, inflammation, and autoimmune disorders. This compound has also been studied for its ability to inhibit the interaction between the protein-protein interaction domain of the HIV-1 integrase and its binding partner, which is a potential target for antiviral therapy.

properties

IUPAC Name

4-iodo-N-(2-phenylbenzotriazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13IN4O/c20-14-8-6-13(7-9-14)19(25)21-15-10-11-17-18(12-15)23-24(22-17)16-4-2-1-3-5-16/h1-12H,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAECWTKJMQIDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13IN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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